5-Oxo-5-{[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}pentanoic acid
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Overview
Description
4-{[3-(PIPERIDINE-1-CARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID is a complex organic compound that features a piperidine ring, a benzothiophene moiety, and a butanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(PIPERIDINE-1-CARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID typically involves multi-step organic reactionsThe final step involves the attachment of the butanoic acid group under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(PIPERIDINE-1-CARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-{[3-(PIPERIDINE-1-CARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds .
Mechanism of Action
The mechanism of action of 4-{[3-(PIPERIDINE-1-CARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The piperidine ring and benzothiophene moiety are known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds with similar piperidine rings, such as piperine and piperidine-based drugs.
Benzothiophene derivatives: Compounds with benzothiophene moieties, such as benzothiophene-based pharmaceuticals.
Butanoic acid derivatives: Compounds with butanoic acid groups, such as butyrate and its derivatives
Uniqueness
4-{[3-(PIPERIDINE-1-CARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID is unique due to its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C19H26N2O4S |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
5-oxo-5-[[3-(piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]pentanoic acid |
InChI |
InChI=1S/C19H26N2O4S/c22-15(9-6-10-16(23)24)20-18-17(13-7-2-3-8-14(13)26-18)19(25)21-11-4-1-5-12-21/h1-12H2,(H,20,22)(H,23,24) |
InChI Key |
OFFWIAUPDUOINV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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